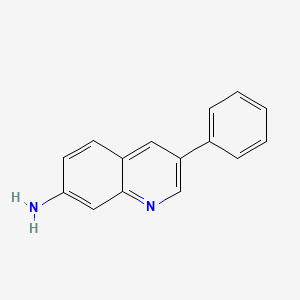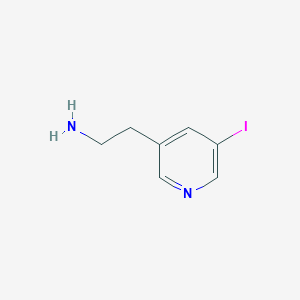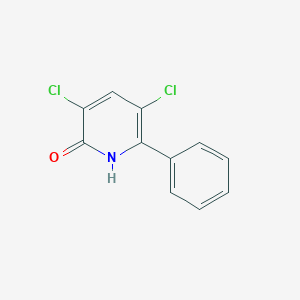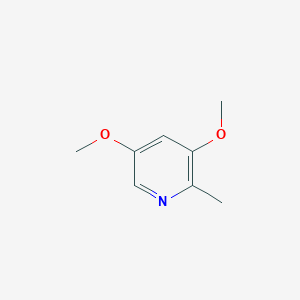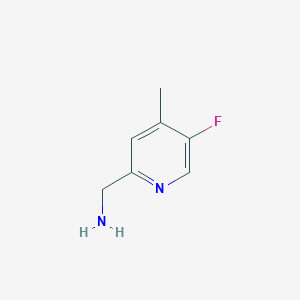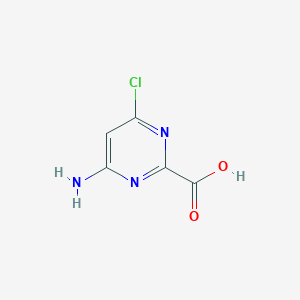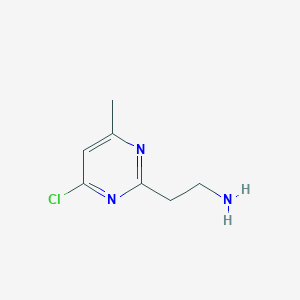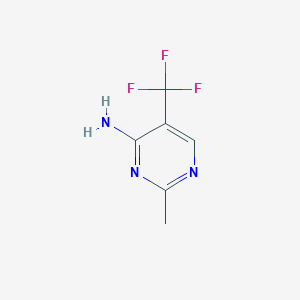
2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative known for its significant biological activity.
Métodos De Preparación
The synthesis of 2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of 2-methyl-5-(trifluoromethyl)pyrimidine with ammonia or an amine under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and a base such as sodium methoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and bases such as sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It acts as an inhibitor of mitochondrial complex I electron transport, disrupting the energy production process in target organisms. This leads to the inhibition of cellular respiration and ultimately results in the death of the target organism . The compound’s effectiveness is attributed to its ability to bind to specific sites within the mitochondrial complex, blocking the electron transport chain and preventing ATP synthesis .
Comparación Con Compuestos Similares
2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yloxy)propan-2-yl)pyrimidin-4-amine: This compound also exhibits significant biological activity and is used in the development of new agrochemicals.
5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide:
The uniqueness of this compound lies in its specific trifluoromethyl and amino substitutions, which contribute to its distinct biological activity and effectiveness in various applications .
Propiedades
Fórmula molecular |
C6H6F3N3 |
|---|---|
Peso molecular |
177.13 g/mol |
Nombre IUPAC |
2-methyl-5-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H6F3N3/c1-3-11-2-4(5(10)12-3)6(7,8)9/h2H,1H3,(H2,10,11,12) |
Clave InChI |
OSZPZLTVJOZZDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


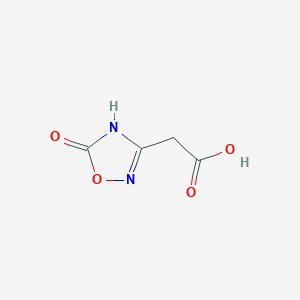

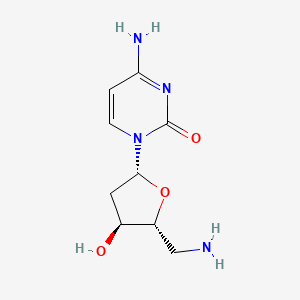
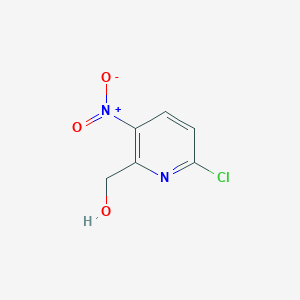
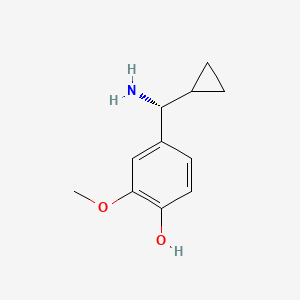
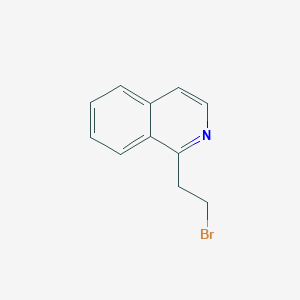
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
